molecular formula C21H15NO4 B3048929 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid CAS No. 186501-25-7

2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid

Cat. No.: B3048929
CAS No.: 186501-25-7
M. Wt: 345.3 g/mol
InChI Key: PERFTTUODUHMSL-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a benzyloxy group attached to the phenyl ring and a carboxylic acid group at the fourth position of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with benzyloxybenzaldehyde under acidic conditions to form the intermediate benzoxazole. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the desired position .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as copper or palladium in the presence of suitable ligands can facilitate the cyclization and functionalization reactions. Additionally, flow chemistry techniques have been explored to optimize reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid is unique due to the presence of both the benzyloxy group and the carboxylic acid group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)-1,3-benzoxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c23-21(24)16-10-6-12-18-19(16)22-20(26-18)15-9-4-5-11-17(15)25-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERFTTUODUHMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC4=C(C=CC=C4O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463178
Record name 2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186501-25-7
Record name 2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid

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